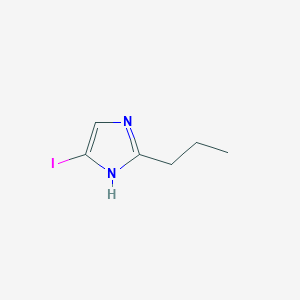

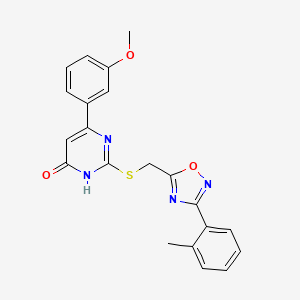

![molecular formula C13H13N5O B2714650 N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 361984-85-2](/img/structure/B2714650.png)

N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

Anticancer Research

N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, leading to the inhibition of cancer cell proliferation. Studies have demonstrated its efficacy against colorectal cancer cell lines, such as HT-29 and Caco-2, where it exhibited significant antiproliferative activity .

Antiviral Applications

This compound has been explored for its antiviral properties. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit viral replication, making them potential candidates for antiviral drug development. Specific studies have shown promising results against viruses like the Newcastle disease virus .

Antimicrobial Activity

The antimicrobial potential of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated, revealing its ability to combat various bacterial and fungal infections. Its unique structure allows it to disrupt microbial cell processes, making it a valuable candidate for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR). Inhibition of DHFR is a crucial mechanism in the development of antitumor and antimicrobial agents, as it interferes with the synthesis of nucleotides necessary for DNA replication .

Anti-inflammatory Research

Research has also focused on the anti-inflammatory properties of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases, such as rheumatoid arthritis .

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound, particularly its potential to protect neurons from oxidative stress and apoptosis. This makes it a promising candidate for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cardiovascular Research

The cardiovascular effects of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been investigated, with findings suggesting it may help in managing conditions like hypertension and atherosclerosis. Its ability to modulate vascular smooth muscle cell proliferation and migration is particularly noteworthy .

Drug Delivery Systems

Finally, this compound has been studied for its potential use in drug delivery systems. Its chemical properties allow it to be incorporated into various delivery mechanisms, enhancing the bioavailability and efficacy of therapeutic agents .

These diverse applications highlight the significant potential of N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in various fields of scientific research.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Pharmaceuticals | Free Full-Text | Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno [3,2-d]pyrimidin-4-amine Analogs of MPC-6827 Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3 … Synthesis and antiviral study of novel 4- (2- (6-amino-4-oxo-4,5 …

作用機序

Target of Action

Similar compounds have been reported to inhibit protein kinases , which play a crucial role in cellular signal transduction regulating growth and survival .

Mode of Action

Related compounds have been found to interact with their targets, leading to changes such as apoptosis and growth inhibition in cancer cells .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to cell proliferation and survival .

Pharmacokinetics

It’s worth noting that similar compounds have been reported to have good stability and high hole mobility .

Result of Action

Similar compounds have been reported to have antiproliferative activity against certain cancer cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other substances and the ph of the environment .

特性

IUPAC Name |

N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-18-13-11(7-16-18)12(14-8-15-13)17-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWVCHASEALLHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

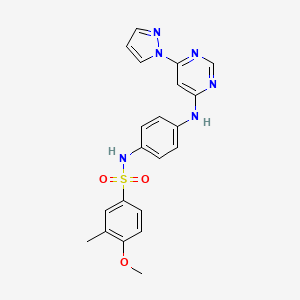

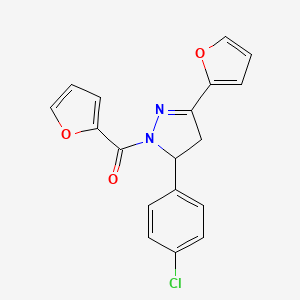

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)

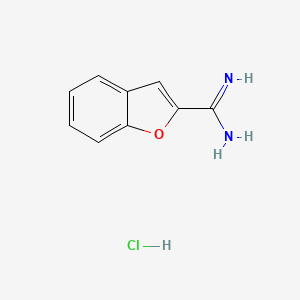

![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)

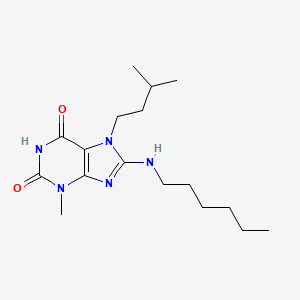

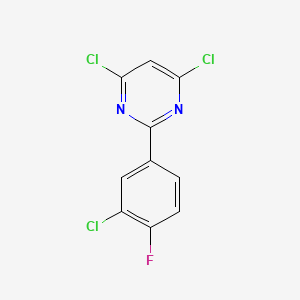

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2714585.png)

![5-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2714589.png)